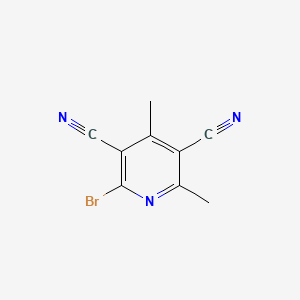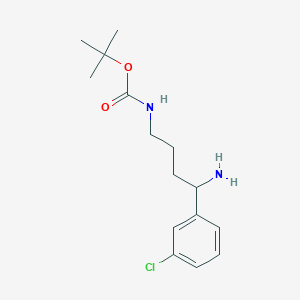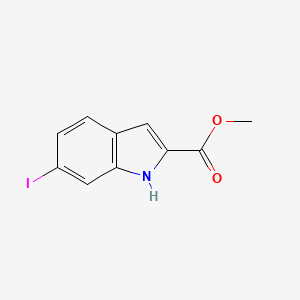
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₉H₆BrN₃ and a molecular weight of 236.07 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and two nitrile groups attached to a pyridine ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile typically involves the bromination of 4,6-dimethylpyridine-3,5-dicarbonitrile. One common method includes the reaction of 4,6-dimethylpyridine-3,5-dicarbonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. These methods often utilize continuous flow reactors and advanced purification techniques to produce high-purity this compound .
Análisis De Reacciones Químicas
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The nitrile groups can participate in cyclization reactions to form heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while cyclization reactions can produce various heterocyclic compounds .
Aplicaciones Científicas De Investigación
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and nitrile groups play crucial roles in these interactions by forming covalent or non-covalent bonds with the target molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:
4,6-Dimethylpyridine-2,3-dicarbonitrile: This compound lacks the bromine atom, which affects its reactivity and applications.
2-Amino-5-bromo-4,6-dimethylpyridine: This compound has an amino group instead of nitrile groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of bromine and nitrile groups, which confer distinct reactivity and versatility in various applications .
Propiedades
Fórmula molecular |
C9H6BrN3 |
|---|---|
Peso molecular |
236.07 g/mol |
Nombre IUPAC |
2-bromo-4,6-dimethylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-5-7(3-11)6(2)13-9(10)8(5)4-12/h1-2H3 |
Clave InChI |
DOWYTTRBICIXRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1C#N)Br)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)
![2-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093352.png)

![tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)

![2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide](/img/structure/B13093366.png)


![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)




